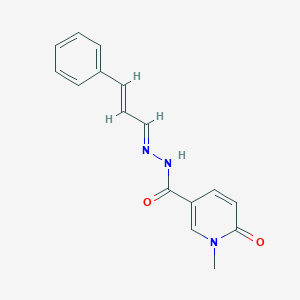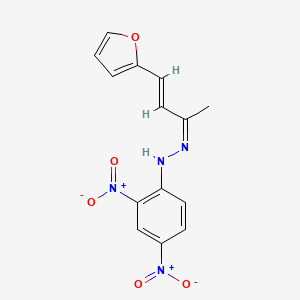
N,N-diethyl-N'-(5-nitro-2-pyridinyl)-1,2-ethanediamine
描述
N,N-diethyl-N'-(5-nitro-2-pyridinyl)-1,2-ethanediamine, commonly known as "DEET," is a chemical compound that is widely used as an insect repellent. DEET was first developed by the United States Army in 1946 and has since become one of the most effective insect repellents available. DEET is used in a wide range of products, including sprays, lotions, and wipes, and is effective against a variety of insects, including mosquitoes, ticks, and fleas.
作用机制
The exact mechanism of action of DEET is not fully understood, but it is believed to work by interfering with the insects' ability to detect human odors. DEET may also interfere with the insects' ability to locate their host by disrupting their sense of taste.
Biochemical and Physiological Effects
DEET has been found to have minimal toxicity to humans and is generally considered safe when used as directed. However, DEET can cause skin irritation and allergic reactions in some individuals. In rare cases, DEET has been associated with seizures and other neurological effects, particularly in children.
实验室实验的优点和局限性
DEET is widely used in laboratory experiments to study the behavior and physiology of insects. Its effectiveness as an insect repellent makes it a useful tool for studying insect behavior in controlled environments. However, DEET can also interfere with the results of some experiments by altering the behavior of the insects being studied.
未来方向
There are several areas of research that could benefit from further study of DEET. These include:
1. Development of new insect repellents that are more effective and less toxic than DEET.
2. Investigation of the potential use of DEET as a topical treatment for parasitic infections.
3. Study of the long-term effects of DEET exposure on human health.
4. Investigation of the potential environmental impacts of DEET use, particularly in aquatic ecosystems.
In conclusion, DEET is a widely used insect repellent that has been extensively studied for its effectiveness and safety. While DEET has some limitations for laboratory experiments, it remains a valuable tool for studying insect behavior and physiology. Further research is needed to fully understand the mechanism of action of DEET and to develop new, more effective insect repellents.
科学研究应用
DEET has been extensively studied for its insect-repellent properties and has been found to be highly effective against a variety of insects. DEET has also been studied for its potential use as a topical treatment for parasitic infections, such as lice and scabies.
属性
IUPAC Name |
N',N'-diethyl-N-(5-nitropyridin-2-yl)ethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2/c1-3-14(4-2)8-7-12-11-6-5-10(9-13-11)15(16)17/h5-6,9H,3-4,7-8H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBVAEECTSYJYQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC1=NC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![N'-[1-(2-furyl)ethylidene]-2-furohydrazide](/img/structure/B3857783.png)
![4-[4-(diethylamino)benzylidene]-5-(4-morpholinyl)-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3857793.png)
![5-bromo-N'-[1-(2-furyl)ethylidene]-2-hydroxybenzohydrazide](/img/structure/B3857795.png)
![4-amino-N'-[(2,4-dichlorobenzyl)oxy]-N-phenyl-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B3857800.png)

![2,2'-oxybis[N'-(4-chlorobenzylidene)acetohydrazide]](/img/structure/B3857815.png)
![ethyl 2-[(acetyloxy)imino]-3-oxo-3-phenylpropanoate](/img/structure/B3857823.png)
![6,7-dimethoxy-3-[2-(4-methylphenyl)-2-oxoethyl]-2-benzofuran-1(3H)-one](/img/structure/B3857837.png)

![[(2-methylphenyl)thio]acetic acid - 2,2',2''-nitrilotriethanol (1:1)](/img/structure/B3857841.png)